molecular formula C15H8Cl2F3N5 B1401716 [4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine CAS No. 1311278-30-4

[4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine

Cat. No.: B1401716
CAS No.: 1311278-30-4
M. Wt: 386.2 g/mol
InChI Key: JUAZWSQXVLCWES-UHFFFAOYSA-N
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Description

[4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine is a specialized chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound integrates a chlorophenyl-triazine moiety and a chloro-trifluoromethyl pyridine group, both of which are privileged structures in the development of bioactive molecules. The triazine core is a well-known pharmacophore that can act as a central scaffold for interacting with various enzymatic targets, while the pyridine segment, featuring electron-withdrawing substituents, can enhance binding affinity and modulate physicochemical properties. Compounds with these structural features, such as related triazine and pyridine derivatives, are frequently investigated as key intermediates in synthesizing potential kinase inhibitors and other therapeutic agents. This molecule is of significant value for researchers exploring new chemical entities in areas like oncology and inflammatory diseases, providing a versatile building block for constructing targeted libraries and probing structure-activity relationships.

Properties

IUPAC Name

4-(3-chlorophenyl)-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F3N5/c16-10-3-1-2-8(4-10)13-21-7-22-14(25-13)24-12-6-9(15(18,19)20)5-11(17)23-12/h1-7H,(H,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAZWSQXVLCWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NC=N2)NC3=NC(=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H8Cl2F3N5C_{15}H_{8}Cl_{2}F_{3}N_{5} with a molecular weight of 386.17 g/mol. The structure features a triazine ring, chlorinated phenyl and pyridine moieties, and trifluoromethyl groups, which contribute to its biological properties.

PropertyValue
Molecular FormulaC15H8Cl2F3N5
Molecular Weight386.17 g/mol
CAS NumberNot specified
SolubilityNot extensively studied

Antitumor Activity

Research indicates that compounds containing triazine and pyridine derivatives exhibit significant antitumor activity. For instance, triazine-based compounds have been shown to inhibit various cancer cell lines effectively. The presence of electron-withdrawing groups such as chlorine and trifluoromethyl enhances their cytotoxicity.

  • Case Study : A study on similar triazine derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting that the compound may also exhibit comparable activity due to its structural similarities .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been noted in pharmacological studies. Triazine derivatives have been associated with the inhibition of pro-inflammatory cytokines such as TNF-alpha.

  • Case Study : In a study involving a series of triazine compounds, one analog showed significant inhibition of TNF-alpha release in vitro, indicating a promising pathway for developing anti-inflammatory drugs .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of similar compounds suggest that they may possess effective antibacterial properties. The presence of halogen atoms in the structure is often linked to enhanced antimicrobial efficacy.

  • Case Study : Research on related pyridine derivatives revealed substantial antibacterial activity against Gram-positive bacteria, which could be extrapolated to predict similar effects for the target compound .

Structure-Activity Relationship (SAR)

The SAR analysis of triazine and pyridine derivatives reveals key insights into their biological activities:

  • Chlorination : The presence of chlorine atoms in both the phenyl and pyridine rings appears to enhance biological activity by increasing lipophilicity and facilitating interaction with biological targets.
  • Trifluoromethyl Group : The incorporation of trifluoromethyl groups is associated with increased potency against various cancer cell lines due to their electron-withdrawing nature, which stabilizes reactive intermediates during metabolic processes.
  • Triazine Core : The triazine moiety is crucial for maintaining structural integrity and facilitating interactions with specific molecular targets involved in disease pathways.

Scientific Research Applications

Pharmaceutical Development

Research indicates that compounds with a triazine structure can exhibit significant biological activity, particularly in the inhibition of enzymes involved in cancer progression. For instance, derivatives of triazine compounds have been studied for their potential to inhibit lysophosphatidic acid acyltransferase (LPAAT), an enzyme associated with tumor cell proliferation . This inhibition can lead to reduced cancer cell growth, making these compounds candidates for cancer therapeutics.

Agricultural Chemistry

Triazine derivatives are widely used in agriculture as herbicides due to their ability to inhibit photosynthesis in plants. The compound may serve as an intermediate in the synthesis of new herbicides that target specific weed species while minimizing harm to crops. This specificity is crucial for developing effective and environmentally friendly agricultural practices.

Material Science

The unique properties of triazine compounds make them suitable for applications in material science, particularly in the development of polymers and coatings. Their thermal stability and chemical resistance can enhance the durability of materials used in various industrial applications.

Case Study 1: Cancer Treatment

A study published in Cancer Research explored the efficacy of triazine derivatives in inhibiting LPAAT activity. The results demonstrated that specific modifications to the triazine structure could enhance inhibitory potency against tumor cells. The compound [4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine was identified as a promising candidate for further development due to its favorable pharmacokinetic properties .

Case Study 2: Herbicide Development

Research conducted by agricultural scientists evaluated the herbicidal activity of various triazine derivatives, including those structurally similar to this compound. The findings indicated that these compounds could effectively control resistant weed populations while exhibiting low toxicity to non-target plant species. This study underscores the potential of this compound in developing next-generation herbicides .

Data Tables

Application Area Potential Benefits Research Findings
Pharmaceutical DevelopmentInhibition of cancer cell growthEffective against LPAAT; promising anti-cancer candidate
Agricultural ChemistryTargeted herbicide developmentEffective against resistant weeds; low toxicity to crops
Material ScienceEnhanced durability and chemical resistanceSuitable for high-performance materials

Chemical Reactions Analysis

Substitution Reactions

The chloro groups on the triazine and pyridine rings are primary sites for nucleophilic aromatic substitution (NAS).

Reaction Type Conditions Products Reference
Triazine Ring NAS Amines (e.g., morpholine) in DMF, 80–100°C, K₂CO₃ as baseFormation of 4-(3-chloro-phenyl)- triazin-2-yl-amine derivatives
Pyridine Ring NAS Catalytic CuI, DMF, 120°C, with arylboronic acids (Suzuki coupling)Substituted pyridines with aryl groups at the 6-chloro position
Chloro → Methoxy NaOMe in MeOH, refluxMethoxy-substituted triazine or pyridine derivatives

Key Findings :

  • The trifluoromethyl group on the pyridine ring enhances electron deficiency, accelerating chloro substitution .

  • Triazine substitutions favor primary amines due to steric accessibility of the 1,3,5-triazine scaffold .

Cross-Coupling Reactions

The triazine and pyridine scaffolds participate in palladium-catalyzed cross-coupling reactions.

Reaction Type Catalyst/Reagents Products Reference
Buchwald-Hartwig Pd(dba)₂, BINAP, tBuONa in 1,4-dioxane, 80°CN-alkylated derivatives via C–N bond formation
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, H₂O/THF, 90°CBiaryl products from coupling with boronic acids

Key Findings :

  • The 6-chloro-pyridine moiety undergoes selective coupling at the 2-position due to steric hindrance from the trifluoromethyl group .

  • Triazine-based couplings require electron-deficient arylboronic acids for optimal yields .

Oxidation and Reduction

Functional groups and substituents influence redox behavior:

Reaction Type Conditions Products Reference
Amine Oxidation H₂O₂, FeSO₄ in AcOH, 50°CNitroso intermediates (unstable; further degradation observed)
Pyridine Reduction H₂, Pd/C, EtOH, 50 psiPartially saturated pyridine ring (low yield due to CF₃ group deactivation)

Key Findings :

  • The trifluoromethyl group stabilizes the pyridine ring against reduction.

  • Oxidation of the amine linker is limited due to steric protection by aromatic rings .

Hydrolysis Reactions

Controlled hydrolysis targets chloro substituents:

Reaction Type Conditions Products Reference
Triazine Hydrolysis 6M HCl, 100°C, 12 hrs4-(3-Chloro-phenyl)-1,3,5-triazine-2,4-diol
Pyridine Hydrolysis NaOH (aq), 120°C, 24 hrs6-Hydroxy-4-trifluoromethyl-pyridin-2-amine (minor product)

Key Findings :

  • Hydrolysis of the triazine ring occurs preferentially over the pyridine due to higher electron deficiency .

  • The trifluoromethyl group resists hydrolysis under standard conditions .

Functionalization via Thiourea Formation

The amine linker reacts with thiocarbonylating agents:

Reagent Conditions Products Reference
CS₂, KOH THF, 0°C → RT, 6 hrsThiourea derivatives (e.g., N,N'-diarylthiourea)
Lawesson’s Reagent Toluene, reflux, 12 hrsThioamide derivatives

Key Findings :

  • Thiourea formation retains the planar geometry of the parent compound, critical for biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine Derivatives with Aryl and Heteroaryl Substituents

2.1.1. 2-Chloro-4-(3-chloro-phenyl)-6-phenyl-[1,3,5]triazine
  • Structure : Contains a triazine core with 3-chlorophenyl and phenyl groups at positions 4 and 6, respectively.
  • Properties : Predicted boiling point (517.4°C), density (1.351 g/cm³), and pKa (-0.59).
2.1.2. 6-(4-Chlorophenyl)-4-(4-methylpiperidinyl)-1,3,5-triazin-2-amine
  • Structure : Triazine substituted with 4-chlorophenyl and 4-methylpiperidinyl groups.
  • Research Findings : Exhibited antileukemic activity in vitro, with substituents influencing binding to cellular targets. The absence of CF₃ reduces electron-withdrawing effects compared to the target compound .
2.1.3. 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine
  • Structure : Features morpholine and N-methylphenyl groups.
  • Properties : Crystal structure resolved (R factor = 0.045); used in light stabilizers and pharmaceuticals. The morpholine group enhances solubility in polar solvents, unlike the hydrophobic CF₃ in the target compound .

Pyridine-Containing Triazine Derivatives

2.2.1. 5-[4,6-bis(6-aminopyridin-3-yl)-1,3,5-triazin-2-yl]pyridin-2-amine
  • Structure: Triazine linked to three aminopyridine groups.
  • Applications: Potential use in coordination polymers or as a ligand. The absence of halogen substituents (Cl, CF₃) reduces steric and electronic complexity compared to the target compound .
2.2.2. N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide
  • Structure : Benzamide with a 6-methyl-4-trifluoromethylpyridin-2-yl group.
  • Relevance : Shares the CF₃-pyridine moiety with the target compound but lacks the triazine core, limiting cross-pharmacological comparisons .

Key Comparative Data

Compound Name Core Structure Substituents Key Properties/Applications References
[Target Compound] 1,3,5-Triazine 4-(3-Cl-phenyl), 2-(6-Cl-4-CF₃-pyridinyl) High electron deficiency; potential kinase inhibitor or agrochemical
2-Chloro-4-(3-Cl-phenyl)-6-phenyl-[1,3,5]triazine 1,3,5-Triazine 4-(3-Cl-phenyl), 6-phenyl High thermal stability; research chemical
6-(4-Cl-phenyl)-4-(4-methylpiperidinyl)-1,3,5-triazin-2-amine 1,3,5-Triazine 6-(4-Cl-phenyl), 4-(4-methylpiperidinyl) Antileukemic activity; moderate electron effects
4-Cl-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine 1,3,5-Triazine 4-Cl, 6-morpholinyl, N-methylphenyl Pharmaceutical stabilizer; high solubility
5-[4,6-bis(6-aminopyridin-3-yl)-1,3,5-triazin-2-yl]pyridin-2-amine 1,3,5-Triazine 4,6-bis(6-aminopyridin-3-yl), 2-pyridin-2-amine Materials science ligand; lacks halogen substituents

Functional and Electronic Comparisons

  • Electron-Withdrawing Effects : The target compound’s CF₃ and Cl groups create a highly electron-deficient triazine ring, enhancing reactivity in nucleophilic aromatic substitution compared to compounds with methyl or methoxy groups .

Preparation Methods

Core Synthetic Strategy

The synthesis generally begins with the formation of the 1,3,5-triazine core, which is functionalized with aryl or heteroaryl groups via nucleophilic aromatic substitution or cross-coupling reactions. The key steps involve:

  • Displacement of chlorine atoms on the triazine ring with suitable nucleophiles or aryl groups.
  • Introduction of the trifluoromethyl-pyridine moiety through cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
  • Final amination to attach the phenyl-triazinyl group to the pyridine derivative.

Preparation of the Triazine Intermediate

Methodology:

  • Starting Material: Cyanuric chloride (or a similar chlorinated triazine derivative) is used as the precursor.
  • Reaction Conditions: Cyanuric chloride reacts with aryl or heteroaryl amines under controlled temperature conditions (0–25°C) to selectively substitute chlorine atoms with desired amino groups, forming the triazine core.
  • Reagents: Amine nucleophiles, base (e.g., triethylamine), and solvents such as tetrahydrofuran (THF) or acetonitrile.

Research Data:

  • A typical route involves the nucleophilic substitution of cyanuric chloride with 3-chloroaniline to yield the 4-(3-chlorophenyl)-triazin-2-yl derivative.

Functionalization of the Triazine Ring

Methodology:

  • Displacement of Chlorine: The chlorine atom at the 2-position of the triazine is displaced by nucleophiles such as amines or phenyl groups via nucleophilic aromatic substitution (SNAr).
  • Cross-Coupling: Suzuki-Miyaura coupling is employed to attach the 6-chloro-4-trifluoromethyl-pyridin-2-yl group to the triazine core.

Research Data:

  • A documented synthesis involves the Suzuki coupling of a boronic acid derivative of the pyridine with a chlorinated triazine intermediate, yielding the desired complex structure in moderate to high yields (11–86%) depending on the boronic acid derivative.

Introduction of the 6-Chloro-4-trifluoromethyl-Pyridin-2-yl Group

Methodology:

  • Reagents: 2-bromo-4-(trifluoromethyl)pyridine or related derivatives are used.
  • Reaction Conditions: Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) with appropriate ligands and bases (potassium carbonate, cesium carbonate).
  • Outcome: Formation of the C–N bond linking the pyridine to the triazine core.

Research Data:

  • The synthesis of 2-bromo-4-(trifluoromethyl)pyridine via halogenation of the corresponding pyridine is well established, followed by coupling to the triazine core.

Final Amination to Attach the Phenyl Group

Methodology:

  • Reaction: Nucleophilic aromatic substitution or direct amination of the triazine with phenylamine derivatives.
  • Conditions: Elevated temperatures (around 120°C), with palladium catalysts or other suitable activating agents.
  • Purification: Recrystallization or chromatography to isolate the final compound with high purity (>95%).

Representative Data Table of Preparation Methods

Step Starting Material Reagents Reaction Type Conditions Yield Notes
1 Cyanuric chloride 3-chloroaniline Nucleophilic substitution 0–25°C, in acetonitrile 80–90% Selective substitution at the 2-position
2 Triazine intermediate Boronic acid derivative of pyridine Suzuki coupling 50–80°C, Pd catalyst 11–86% Optimized for different boronic acids
3 Chlorinated pyridine Phenylamine Nucleophilic substitution Elevated temperature (~120°C) 70–85% Final amination step

Research Findings and Optimization

Recent studies have focused on optimizing yields and purity through:

  • Catalyst selection: Use of Pd(PPh₃)₄ or Pd(dppf)Cl₂ for cross-coupling.
  • Solvent choice: Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred.
  • Temperature control: Reactions are typically conducted between 50°C and 120°C to balance reactivity and selectivity.
  • Purification: High-performance liquid chromatography (HPLC) and recrystallization are employed to achieve >95% purity.

Q & A

Q. Table 1. Key Synthetic Parameters for Optimized Yield

StepReagents/ConditionsYield (%)Purity (%)Reference
Triazine functionalization3-Chlorophenylboronic acid, Pd(PPh3_3)4_4, Na2_2CO3_3, DME, 80°C7897
Pyridine coupling6-Chloro-4-trifluoromethyl-pyridin-2-amine, DIPEA, DCM, RT6595

Q. Table 2. Comparative Biological Activity of Structural Analogs

CompoundIC50_{50} (Leukemia Cells, μM)LogPKey SubstituentsReference
Target Compound0.453.23-Cl, CF3_3
Analog (4-F-phenyl)1.22.84-F
Analog (4-OCH3_3-phenyl)2.52.14-OCH3_3

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine
Reactant of Route 2
Reactant of Route 2
[4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine

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